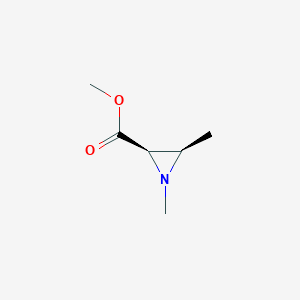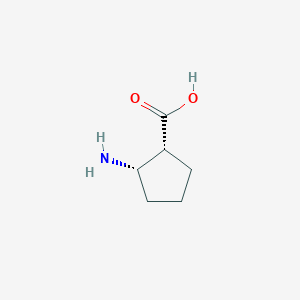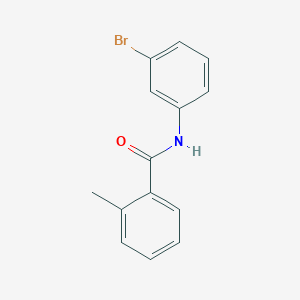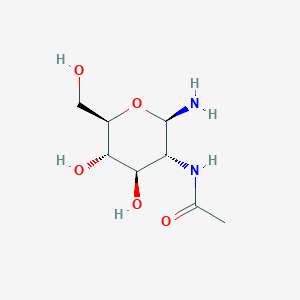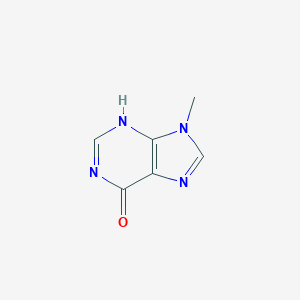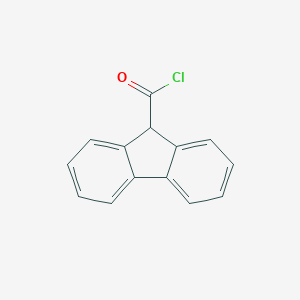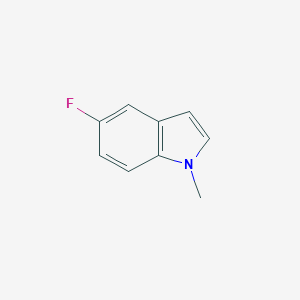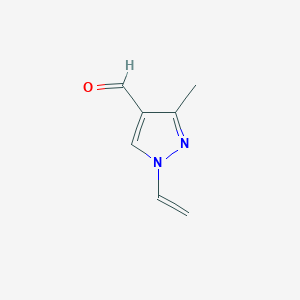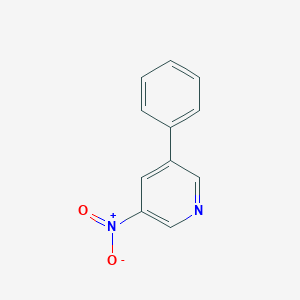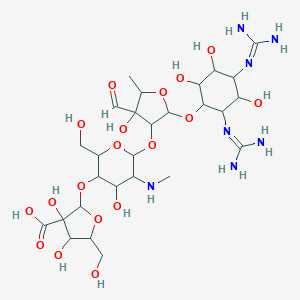
Ashimycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ashimycin A is a natural product that is produced by Streptomyces sp. strain TP-A0584. It belongs to the class of macrolide antibiotics and has been found to possess potent antibacterial and antitumor properties. Ashimycin A has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Ashimycin A as a Streptomycin Analogue
- A study by Tohma et al. (1989) detailed the discovery of Ashimycin A and B as new streptomycin analogues from the fermentation broth of Streptomyces griseus. The structural determination of these compounds was achieved through NMR spectral analysis and chemical degradations, adding to the understanding of streptomycin analogues (Tohma et al., 1989).
Herbimycin A and Tyrosine Kinase Inhibition
- Several studies explored the effects of Herbimycin A, an ansamycin antibiotic related to Ashimycin, on tyrosine kinases. Sepp-Lorenzino et al. (1995) demonstrated that Herbimycin A induces a decrease in the cellular activity of transmembrane tyrosine kinase receptors, suggesting its potential as a novel class of drug targeting tyrosine kinases degradation (Sepp-Lorenzino et al., 1995).
- Further research by Miller et al. (1994) showed that Herbimycin A specifically reduces tyrosine phosphorylation of p185, a tyrosine kinase encoded by the erbB2 gene in human breast cancer cells, leading to its increased degradation (Miller et al., 1994).
Herbimycin A in Leukemia Cell Treatment
- Honma et al. (1989) found that Herbimycin A, at noncytotoxic concentrations, induced erythroid differentiation in human leukemia cells, highlighting its therapeutic potential in leukemia treatment (Honma et al., 1989).
- Similarly, Honma et al. (1992) observed that Herbimycin A prolongs the survival of mice inoculated with leukemia cells, suggesting its efficacy in leukemia treatment strategies (Honma et al., 1992).
Specific Inhibition of Protein Tyrosine Kinases
- Fukazawa et al. (1991) demonstrated that Herbimycin A specifically inhibits cytoplasmic protein tyrosine kinases, providing insights into its selectivity in reversing cell transformation (Fukazawa et al., 1991).
Other Studies
- Mancini et al. (1997) explored the role of Herbimycin A in inducing cellular differentiation and apoptosis in human colon carcinoma cells, revealing its potential in cancer therapy (Mancini et al., 1997).
- Uehara et al. (1988) examined the effectiveness of Herbimycin A in reversing the morphologies of cells transformed by various oncogenes, highlighting its selective inhibition against tyrosine kinase oncogenes (Uehara et al., 1988).
Propiedades
Número CAS |
123482-11-1 |
|---|---|
Nombre del producto |
Ashimycin A |
Fórmula molecular |
C27H47N7O18 |
Peso molecular |
757.7 g/mol |
Nombre IUPAC |
2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34) |
Clave InChI |
ILBIJYYHQHTSRJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
Sinónimos |
ashimycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



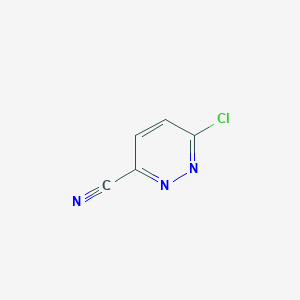
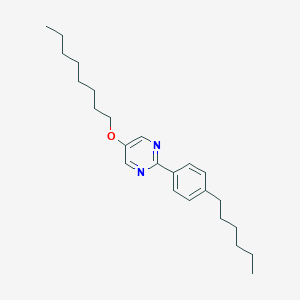
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

